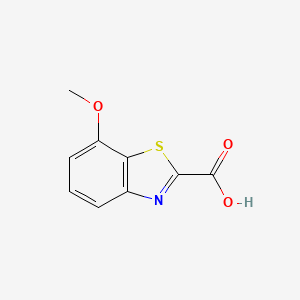

7-Methoxybenzothiazole-2-carboxylic acid

Description

Structural Classification Within Benzothiazole Derivatives

This compound belongs to a specialized class of benzothiazole derivatives characterized by the fusion of benzene and thiazole rings forming a bicyclic heterocyclic structure. The benzothiazole core consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, where the nine atoms of the bicycle and attached substituents maintain a coplanar arrangement. This particular derivative is distinguished by two key structural modifications: a methoxy group (-OCH₃) positioned at the 7-carbon of the benzene ring and a carboxylic acid group (-COOH) attached to the 2-carbon of the thiazole ring.

The structural classification of this compound within the broader benzothiazole family can be understood through its molecular architecture. Benzothiazoles are conjugated sp²-hybridized bicyclic 10π electron heteroaromatic compounds, and the specific substitution pattern in this compound creates unique electronic and steric properties. The heterocyclic core demonstrates electron-withdrawing characteristics due to the thiazole ring, while the methoxy substituent introduces electron-donating effects, creating a balanced electronic environment that influences the compound's reactivity and biological activity.

The compound exhibits typical behavior of carboxylic acids, including acid-base reactions and esterification capabilities, while maintaining the characteristic properties of the benzothiazole scaffold. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups creates a unique electronic distribution that affects the compound's interaction with biological targets and its chemical stability. This structural arrangement places this compound in a specific subcategory of functionalized benzothiazoles that demonstrate enhanced pharmaceutical potential.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Benzothiazole Core | Fused benzene and thiazole rings | Provides aromatic stability and heteroatom interactions |

| 7-Methoxy Group | Electron-donating substituent | Modulates electronic properties and solubility |

| 2-Carboxylic Acid | Polar functional group | Enables hydrogen bonding and metabolic interactions |

| Molecular Formula | C₉H₇NO₃S | Defines elemental composition |

| Molecular Weight | 225.25 g/mol | Determines pharmacokinetic properties |

Historical Context of Benzothiazole-Based Compound Research

The historical development of benzothiazole chemistry traces its origins to the late 19th century when German chemist Heinrich Debus first synthesized benzothiazole in 1889. Initially, benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, but its medicinal potential began to unfold gradually as researchers explored its biological activities and pharmacological effects. The discovery of 2-substituted benzothiazoles such as 2-chloro- and 2-phenylbenzothiazoles was first reported by A.W. Hofmann in 1879, while the practical application of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber was discovered in 1921.

The recognition of benzothiazole derivatives as pharmacologically active compounds gained momentum throughout the 20th century. Parent benzothiazole was first isolated in 1967 from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black, marking the beginning of natural product research in this area. The identification of naturally occurring benzothiazoles, such as 6-Hydroxybenzothiazole-5-acetic acid (known as antibiotic C304A or M4582), demonstrated the biological relevance of these compounds and sparked increased interest in their synthetic analogues.

Over the ensuing decades, benzothiazole derivatives emerged as promising candidates for drug development, with notable contributions from seminal studies elucidating their diverse pharmacodynamic profiles. The development of structure-activity relationship studies has been instrumental in understanding how modifications to the benzothiazole core, such as the introduction of methoxy and carboxylic acid functionalities seen in this compound, influence biological activity and therapeutic potential. Recent years have witnessed interesting developments in the biological activities of benzothiazole derivatives, with these compounds gaining special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern chemistry and pharmaceutical science. Heterocyclic compounds, characterized by the presence of at least one heteroatom in their ring structure, represent a fundamental class of organic molecules with diverse applications. The benzothiazole scaffold, containing both sulfur and nitrogen heteroatoms, demonstrates the versatility and significance of heterocyclic chemistry in drug discovery and development.

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that contribute to diverse biological activities. Benzothiazole derivatives have been widely investigated for their bioactivity, with the benzothiazole moiety appearing in various dopamine-acting drugs and other therapeutic agents. The structural flexibility of the benzothiazole scaffold offers ample opportunities for rational drug design and optimization, with structure-activity relationship studies elucidating crucial pharmacophoric features essential for biological activity.

In the context of synthetic chemistry, this compound represents an important intermediate that can participate in various chemical reactions, including esterification, amidation, and coupling reactions. The compound's ability to undergo these transformations makes it valuable for the synthesis of more complex molecular architectures and potential pharmaceutical agents. The synthesis of benzothiazole derivatives encompasses several approaches, including condensation reactions, cyclization processes, and transition-metal-catalyzed reactions, highlighting the versatility of this chemical scaffold.

| Aspect | Significance | Research Impact |

|---|---|---|

| Pharmaceutical Research | Potential anticancer and antimicrobial activities | Leads to development of new therapeutic agents |

| Synthetic Chemistry | Versatile intermediate for complex molecule synthesis | Enables access to diverse chemical libraries |

| Medicinal Chemistry | Privileged scaffold for drug design | Facilitates structure-activity relationship studies |

| Biological Activity | Multiple mechanisms of action | Provides opportunities for targeted therapy development |

| Chemical Reactivity | Multiple functional group interactions | Allows for diverse chemical modifications |

The compound's significance extends to its role in understanding the fundamental principles of heterocyclic chemistry, particularly the influence of heteroatoms on molecular properties and biological activity. The presence of sulfur and nitrogen in the benzothiazole core creates unique electronic environments that affect molecular interactions with biological targets. Furthermore, the specific positioning of the methoxy and carboxylic acid substituents in this compound provides insights into how structural modifications can be used to optimize pharmacological properties while maintaining the beneficial characteristics of the parent benzothiazole scaffold.

Properties

IUPAC Name |

7-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-6-4-2-3-5-7(6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHVQAJEUOEYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxybenzothiazole-2-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in treating viral infections.

Overview of Benzothiazole Derivatives

Benzothiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structural modifications of benzothiazole derivatives significantly influence their pharmacological profiles. Specifically, the presence of substituents at various positions on the benzothiazole ring can enhance or diminish their biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

Key Findings:

- Cytotoxicity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase-3 pathways, leading to programmed cell death. This mechanism is crucial for developing new anticancer therapies that target resistant cancer types .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 4.0 | Apoptosis via caspase-3 activation |

| MCF-7 | 5.0 | Induction of cell cycle arrest |

| HeLa | 6.0 | Apoptotic pathway activation |

Antibacterial Effects

Beyond its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria.

Research Insights:

- Broad Spectrum Activity: Studies have reported that benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and bacterial inhibition .

- In Vitro Testing: In vitro assays have shown that this compound can inhibit bacterial growth effectively at concentrations as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Antiviral Potential

Emerging research suggests that benzothiazole derivatives may also possess antiviral properties, particularly against RNA viruses.

Case Study:

A study focused on the inhibition of SARS-CoV-2 main protease by benzothiazole derivatives revealed that certain modifications could enhance binding affinity and stability in biological systems. Although specific data for this compound is limited, its structural similarities to other effective inhibitors suggest potential antiviral applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

Research indicates that 7-Methoxybenzothiazole-2-carboxylic acid can serve as a lead compound for developing new antimicrobial agents. Its structural characteristics allow it to interact effectively with bacterial targets, potentially inhibiting their growth. In vitro studies have shown promising results against various strains of bacteria, suggesting that modifications to its structure could enhance its potency and broaden its spectrum of activity.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of benzothiazole compounds exhibit cytotoxic effects on cancer cell lines. For instance, a series of benzothiazole-based ureas were evaluated for their ability to inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease but also plays a role in cancer metabolism. The structural modifications in these compounds, including the introduction of the methoxy group from this compound, led to increased inhibitory activity against 17β-HSD10, indicating potential therapeutic applications in cancer treatment .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound has been explored as a candidate for developing new pesticides. Its effectiveness in inhibiting certain biological pathways in pests can be leveraged to create more efficient pest control agents. The compound's ability to disrupt metabolic processes in target organisms makes it a valuable addition to the arsenal of agrochemicals aimed at sustainable agriculture.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its applications. Table 1 summarizes key modifications that enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Introduction of halogen groups | Increases antimicrobial potency |

| Alteration of carboxylic group | Enhances solubility and bioavailability |

| Substitution at position 6 | Significantly boosts anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those derived from this compound. The results indicated that specific substitutions at the benzothiazole ring significantly enhanced the compounds' effectiveness against resistant bacterial strains.

Case Study 2: Anticancer Activity

Another investigation focused on the inhibition of 17β-HSD10 by benzothiazole derivatives. The study revealed that compounds with the methoxy substitution exhibited reduced mitochondrial dysfunction in neuronal cells exposed to amyloid-beta peptides, suggesting a dual role in both neuroprotection and anticancer activity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. These reactions typically involve activation of the carbonyl group via acid chlorides or direct coupling agents.

Key Findings :

-

Acid Chloride Intermediate : Thionyl chloride (SOCl₂) efficiently converts the carboxylic acid to the corresponding acid chloride, which reacts with amines or alcohols under mild conditions .

-

Steric Effects : The methoxy group at the 7-position minimally hinders reactivity at the 2-carboxylic acid site, allowing high yields in amidation .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming 7-methoxybenzothiazole.

Mechanistic Insight :

Decarboxylation proceeds via a radical intermediate, with p-benzoquinone (p-BQ) acting as an oxidant in some cases . Competing pathways (e.g., hydroxylation) depend on reaction conditions.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at electron-rich positions (C-5 and C-6), influenced by the methoxy group’s directing effects.

Structural Influence :

-

The methoxy group directs electrophiles to the C-6 position (para), while the thiazole sulfur deactivates the C-4 and C-5 positions .

Condensation and Cyclization

The carboxylic acid participates in cyclocondensation with aldehydes or amines to form heterocyclic systems.

Example :

Reaction with 4-nitrobenzaldehyde forms a hydrazone derivative, which exhibits G₂/M cell cycle arrest in cancer cells .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a hydroxymethyl group, yielding 7-methoxybenzothiazole-2-methanol .

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiazole ring, forming sulfonic acid derivatives .

Comparative Reactivity with Analogues

Comparison with Similar Compounds

5-Methoxybenzo[d]oxazole-2-carboxylic Acid (CAS 49559-68-4)

- Structure : Benzoxazole ring with methoxy at position 5 and carboxylic acid at position 2.

- Molecular Formula: C₉H₇NO₄ (MW 193.16 g/mol) .

- Hazards :

- Applications : Used in laboratory chemical synthesis and pharmaceutical intermediates .

The methoxy group at position 5 versus 7 may influence steric interactions and hydrogen bonding.

4-Methoxy-2-methylbenzothiazole-6-carboxylic Acid (CAS 739365-26-5)

- Structure : Benzothiazole with methoxy at position 4, methyl at position 2, and carboxylic acid at position 4.

- Molecular Formula: C₁₀H₉NO₃S (MW 223.25 g/mol) .

- Methoxy at position 4 versus 7 alters electronic distribution across the aromatic ring.

7-Methoxy-1-benzofuran-2-carboxylic Acid

- Structure : Benzofuran core (oxygen-containing heterocycle) with methoxy at position 7 and carboxylic acid at position 2.

- Molecular Formula : C₁₀H₈O₄ (MW 192.17 g/mol) .

- Comparison : The absence of a nitrogen atom in benzofuran (vs. benzothiazole) reduces basicity and modifies π-electron delocalization. This impacts intermolecular interactions, such as hydrogen bonding observed in benzothiazole cocrystals .

Methyl Ester Derivatives

Methyl 6-Methoxybenzo[d]thiazole-2-carboxylate (CAS 7267-28-9)

- Structure : Benzothiazole with methoxy at position 6 and methyl ester (-COOCH₃) at position 2.

- Comparison : Esterification of the carboxylic acid group enhances lipophilicity, affecting bioavailability and metabolic stability. Methoxy at position 6 (vs. 7) shifts electronic effects on the aromatic system .

Brominated and Halogenated Analogs

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid (CAS 1780041-87-3)

- Structure : Bromine at position 7, methyl at position 2, and carboxylic acid at position 5 on a benzoxazole core.

- Molecular Formula: C₉H₆BrNO₃ (MW 256.05 g/mol) .

- The benzoxazole core vs. benzothiazole modifies hydrogen-bonding capacity.

Physicochemical and Structural Analysis

Crystal Structure and Hydrogen Bonding

- Benzothiazol-2-amine Cocrystal () : The 1:1 adduct of 3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid and benzothiazol-2-amine exhibits intermolecular N–H⋯O and O–H⋯N hydrogen bonds, forming centrosymmetric clusters .

- Implications for this compound : The carboxylic acid group at position 2 likely participates in similar hydrogen-bonding networks, influencing crystallinity and stability.

Preparation Methods

Catalytic Oxidation of 2-Methyl-7-methoxybenzothiazole

A prominent approach for synthesizing benzothiazole-2-carboxylic acids, including derivatives like 7-methoxybenzothiazole-2-carboxylic acid, involves the oxidation of 2-methylbenzothiazole precursors. The method utilizes environmentally friendly catalysts and oxidants to achieve selective carboxylation.

- Starting Material: 2-methyl-7-methoxybenzothiazole

- Catalyst: Mononuclear metalloporphyrins (10–200 ppm) with specific structural formulas (I) or (II)

- Solvent System: Mixture of ethanol and water, with volume ratios of water 0–80% and ethanol 20–100%

- Auxiliary Agent: Sodium hydroxide (0.5–2 mol/L)

- Oxidants: Oxygen (0.5–2.0 MPa) or 30% hydrogen peroxide aqueous solution

- Reaction Conditions: Temperature 40–140°C, reaction time 2–12 hours

- The use of metalloporphyrin catalysts allows for low catalyst loading and minimal environmental impact.

- The solvent system is green and non-toxic, avoiding harsh acids such as concentrated sulfuric acid, thus improving safety and reducing corrosion.

- The reaction proceeds via oxidation of the methyl group to the carboxylic acid at the 2-position of the benzothiazole ring.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst loading | 10–200 ppm | Mononuclear metalloporphyrin |

| Solvent composition | Water: 0–80%, Ethanol: 20–100% | Volume percentages |

| Sodium hydroxide | 0.5–2 mol/L | Auxiliary base |

| Oxidant | Oxygen 0.5–2.0 MPa or 30% H2O2 | Oxidation agent |

| Temperature | 40–140°C | Controlled heating |

| Reaction time | 2–12 hours | Duration for completion |

This method yields benzothiazole-2-carboxylic acid derivatives efficiently with high environmental compatibility and safety.

Diazotization and Cyanation Route Starting from 2-Amino-6-methoxybenzothiazole

Another synthetic strategy involves functional group transformations starting from 2-amino-6-methoxybenzothiazole to introduce the carboxylic acid moiety at the 2-position, which can be adapted for 7-methoxy derivatives by positional isomerism.

Diazotization:

2-amino-6-methoxybenzothiazole is diazotized to form 2-bromo-6-methoxybenzothiazole using cupric bromide and tert-butyl nitrite in acetonitrile at around 60–70°C.Cyanation:

The 2-bromo derivative is refluxed with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C overnight to yield 2-cyano-6-methoxybenzothiazole.Hydrolysis and Ring Closure:

Heating 2-cyano-6-methoxybenzothiazole with pyridine hydrochloride at 200°C under anhydrous and oxygen-free conditions converts the nitrile to the corresponding acid or hydroxy derivative.Final Conversion:

Subsequent ring-closing reactions with cysteine derivatives and buffer treatments yield the target benzothiazole carboxylic acid.

| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| Diazotization | Cupric bromide, tert-butyl nitrite, acetonitrile, 60–70°C | 2-bromo-6-methoxybenzothiazole | Complete reaction in ~3 hours |

| Cyanation | KCN, DMSO, reflux at 140°C overnight | 2-cyano-6-methoxybenzothiazole | Isolated by precipitation |

| Hydrolysis/Ring closure | Pyridine hydrochloride, 200°C, anhydrous, oxygen-free | 2-cyano-6-hydroxybenzothiazole | High temperature required |

| Final conversion | DL-cysteine hydrochloride, acetate buffer | This compound (or analog) | Purified by chromatography |

This route is advantageous for its stepwise control and the ability to introduce various substituents via diazotization and cyanation chemistry.

Biomimetic One-Pot Synthesis Approaches

Recent research has explored biomimetic, one-pot syntheses inspired by natural biosynthetic pathways, particularly for benzothiazole derivatives related to luciferin analogs. Although these methods focus on related benzothiazole compounds, adaptations for 7-methoxy derivatives are feasible.

Highlights of the Biomimetic Route:

- Starting from p-benzoquinone and cysteine derivatives, oxidative cyclization and condensation steps form benzothiazole intermediates.

- The process involves oxidation, intramolecular condensation, and aromatization steps under mild conditions without requiring strictly anhydrous or oxygen-free environments.

- The one-pot method achieves moderate to good yields (up to ~77%) and uses inexpensive, commercially available reagents.

- Key intermediates such as benzothiazine derivatives are formed and subsequently oxidized to benzothiazole carboxylic acid esters, which can be hydrolyzed to the acid.

| Reaction Stage | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| Oxidative cyclization | p-benzoquinone, L-cysteine methyl ester, MeOH | Benzothiazole aldehyde intermediate | Detected by HPLC, NMR, MS |

| Condensation | Benzothiazole aldehyde + L-cysteine | Thiazolidine intermediate | Intermediate step |

| Dehydrogenation/Oxidation | p-benzoquinone, camphor sulfonic acid | Benzothiazole methyl ester | 69% yield for acetate derivative |

| Hydrolysis | HCl in methanol | Benzothiazole-2-carboxylic acid ester | 61–86% yield, improved with oxidant |

This method's environmentally friendly profile and operational simplicity make it promising for future applications in benzothiazole carboxylic acid synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic oxidation | 2-methyl-7-methoxybenzothiazole | Metalloporphyrin, NaOH, O2 or H2O2 | 40–140°C, 2–12 h, EtOH/H2O solvent | Green, low catalyst loading | Requires specialized catalyst |

| Diazotization-cyanation route | 2-amino-6-methoxybenzothiazole | Cupric bromide, tert-butyl nitrite, KCN, pyridine HCl | 60–140°C, reflux, high temp. | Stepwise control, versatile | Multi-step, high temp. needed |

| Biomimetic one-pot synthesis | p-benzoquinone, L-cysteine derivatives | p-benzoquinone, camphor sulfonic acid | Mild, one-pot, no strict anhydrous | Simple, practical, cost-effective | Moderate yields, specific substrates |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxybenzothiazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted thioureas or through coupling reactions involving 2-mercaptobenzoic acid derivatives. Optimization of reaction temperature (e.g., 60–80°C) and choice of catalysts (e.g., Pd-based catalysts for cross-coupling) are critical. For example, derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid require precise control of stoichiometric ratios and anhydrous conditions to achieve >97% purity .

- Key Variables : Solvent polarity (DMF vs. THF), reaction time (12–24 hours), and post-synthesis purification via recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare - and -NMR spectra with literature data (e.g., benzothiazole derivatives in Acta Crystallographica Section E ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass 223.030 for related benzothiazole-carboxylic acids ).

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated for benzothiazole-amine cocrystals .

Q. What safety protocols are essential when handling this compound in the lab?

- Protocols :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal exposure .

- Store in airtight containers away from light to prevent degradation .

- Dispose of waste via certified hazardous waste services, as improper handling may lead to environmental contamination .

Advanced Research Questions

Q. How can catalytic strategies enhance the synthesis efficiency of this compound derivatives?

- Catalytic Approaches :

- Enzymatic catalysis (e.g., engineered monooxygenases for regioselective hydroxylation ).

- Metal-organic frameworks (MOFs) to stabilize intermediates in multi-step reactions .

Q. What contradictions exist in spectral data for benzothiazole-carboxylic acid derivatives, and how can they be resolved?

- Case Study : Discrepancies in -NMR chemical shifts for methoxy groups (e.g., 3.8–4.1 ppm variations due to solvent effects or hydrogen bonding ).

- Resolution :

- Compare solvent-free spectra (solid-state NMR) with solution-state data.

- Validate via computational modeling (DFT calculations for predicted shifts) .

Q. What are the challenges in applying this compound as a ligand in coordination chemistry?

- Challenges :

- pH-dependent solubility (carboxylic acid group protonation affects metal binding ).

- Competing binding modes (e.g., N,S- vs. O-coordination with transition metals).

- Solutions :

- Use buffered aqueous systems (pH 6–8) to stabilize deprotonated forms.

- Characterize complexes via XAS (X-ray absorption spectroscopy) to confirm coordination geometry .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.